molecular formula C19H17ClFN3OS B2746056 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 886917-50-6

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2746056
CAS No.: 886917-50-6
M. Wt: 389.87
InChI Key: KQEMNSZNTUVNSI-UHFFFAOYSA-N
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Description

“(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C19H17ClFN3OS and a molecular weight of 389.87. It is related to a class of compounds known as benzothiazoles .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Research involving the synthesis and structural exploration of bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, indicates the interest in understanding the conformation and stability of similar compounds. These studies often involve comprehensive characterizations using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to analyze intermolecular interactions and crystal structures (Benaka Prasad et al., 2018).

Antimicrobial Activity

Compounds with benzothiazole and piperazine components have been evaluated for antimicrobial properties. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against bacteria and fungi, underlining the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant and Analgesic Activities

The exploration of novel compounds for their potential anticonvulsant and analgesic effects is another area of research. For example, a series of (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities, indicating the therapeutic potential of such compounds (Malik & Khan, 2014).

Antimycobacterial Activity

The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds for antimycobacterial activity highlight the ongoing search for new treatments against mycobacterial infections. Some synthesized compounds demonstrated promising antimicrobial activity, suggesting the importance of structural modifications to enhance therapeutic effects (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-15(20)6-7-16-17(12)22-19(26-16)24-10-8-23(9-11-24)18(25)13-2-4-14(21)5-3-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEMNSZNTUVNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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